2-(2,5-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
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Description
2-(2,5-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C19H16N2O4 and its molecular weight is 336.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.11100700 g/mol and the complexity rating of the compound is 600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 2-(2,5-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one are tyrosine kinases , particularly those that are part of receptors called fibroblast growth factor receptors (FGFRs) . These receptors are found on the surface of cells and play a crucial role in the growth and spread of cancer cells . Another significant target is dihydrofolate reductase (DHFR) , a key enzyme in folate metabolism .
Mode of Action
This compound acts as a tyrosine kinase inhibitor , blocking the activity of enzymes known as tyrosine kinases . By inhibiting these enzymes, it prevents the activation of FGFRs, thereby disrupting the signaling pathways that promote cancer cell growth and proliferation . Additionally, it inhibits DHFR with high affinity, reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine .
Biochemical Pathways
The inhibition of FGFRs disrupts several downstream signaling pathways, including the phosphatidylinositol-3 kinase and mammalian target of rapamycin pathways . These pathways are involved in cell growth, proliferation, and survival . By inhibiting DHFR, the compound disrupts folate metabolism, which is essential for the synthesis of DNA precursors .
Result of Action
By blocking the activity of tyrosine kinases and inhibiting DHFR, this compound can prevent or slow down the growth of cancer cells . The inhibition of these targets leads to a reduction in the synthesis of RNA and DNA, causing the cancer cells to die .
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-23-12-7-8-16(24-2)13(10-12)17-20-18(22)14-9-11-5-3-4-6-15(11)25-19(14)21-17/h3-8,10H,9H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKCOLWCSGYWHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=C(CC4=CC=CC=C4O3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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